1-(3-Chloropropionyl)-1H-benzotriazole

Catalog No.
S1909199
CAS No.
304660-39-7
M.F
C9H8ClN3O
M. Wt
209.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Chloropropionyl)-1H-benzotriazole

CAS Number

304660-39-7

Product Name

1-(3-Chloropropionyl)-1H-benzotriazole

IUPAC Name

1-(benzotriazol-1-yl)-3-chloropropan-1-one

Molecular Formula

C9H8ClN3O

Molecular Weight

209.63 g/mol

InChI

InChI=1S/C9H8ClN3O/c10-6-5-9(14)13-8-4-2-1-3-7(8)11-12-13/h1-4H,5-6H2

InChI Key

HSMGLVQSVHKLFX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=NN2C(=O)CCCl

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)CCCl

Application in Pharma Ingredient Production

Scientific Field: Pharmaceutical Chemistry

Summary of Application: 3-Chloropropionyl chloride can be used in the production process of pharma ingredients .

Application in Pharmaceuticals Synthesis

Summary of Application: 3-Chloropropionyl chloride is an intermediate used in the synthesis of various pharmaceuticals and active ingredients. It possesses anticonvulsant, antibacterial, tuberculostatic, antitussive, and bronchodilator activity .

Methods of Application: It is used as a pharmaceutical intermediate for the synthesis of Beclamide, Bedaquiline, Oxalamine, Indacaterol, and many other APIs .

Application in Polymer Synthesis

Scientific Field: Polymer Chemistry

Summary of Application: 3-Chloropropionyl chloride has been used in the synthesis of polymers .

Application in Agrochemicals Synthesis

Scientific Field: Agrochemical Chemistry

Summary of Application: 3-Chloropropionyl chloride can be used in the synthesis of agrochemicals .

1-(3-Chloropropionyl)-1H-benzotriazole is a chemical compound characterized by its unique structure, which consists of a benzotriazole moiety substituted with a 3-chloropropionyl group. The chemical formula for this compound is C10H8ClN3O, and it features a benzene ring fused with a 1H-1,2,3-triazole ring. The presence of the chloropropionyl group enhances its reactivity, making it suitable for various chemical transformations and applications in organic synthesis and medicinal chemistry .

Due to its electrophilic nature. It can undergo acylation reactions, where the chloropropionyl group can react with nucleophiles such as amines and alcohols to form amides or esters, respectively. Additionally, it can be involved in substitution reactions where the chlorine atom is replaced by other nucleophiles . The compound's reactivity is also influenced by the benzotriazole core, which can participate in coordination chemistry and act as a ligand in metal-catalyzed reactions .

The biological activity of 1-(3-Chloropropionyl)-1H-benzotriazole has been explored in various studies. Compounds derived from benzotriazole are known for their potential pharmacological properties, including antimicrobial and anticancer activities. The chloropropionyl substitution may enhance these effects by improving solubility and bioavailability. Research indicates that benzotriazole derivatives can act as inhibitors for specific enzymes and receptors, potentially leading to therapeutic applications in treating diseases such as cancer and infections .

The synthesis of 1-(3-Chloropropionyl)-1H-benzotriazole typically involves the reaction of 1H-benzotriazole with 3-chloropropionyl chloride in the presence of a base such as triethylamine or pyridine to facilitate the acylation process. This method allows for the efficient introduction of the chloropropionyl group onto the benzotriazole scaffold. The reaction conditions can be optimized to improve yield and purity, often requiring careful control of temperature and reaction time .

This compound has several applications across different fields:

  • Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound for drug development targeting various diseases.
  • Chemical Synthesis: It acts as an intermediate in organic synthesis, particularly in the preparation of more complex molecules through acylation reactions.
  • Corrosion Inhibition: Like other benzotriazole derivatives, it may exhibit properties that help prevent corrosion in metal surfaces by forming protective layers .

Interaction studies involving 1-(3-Chloropropionyl)-1H-benzotriazole focus on its behavior in biological systems and its interactions with various biomolecules. These studies often utilize techniques such as molecular docking simulations and enzyme inhibition assays to understand how this compound interacts with target proteins or enzymes. Such research is crucial for elucidating its mechanism of action and potential therapeutic benefits .

Several compounds share structural or functional similarities with 1-(3-Chloropropionyl)-1H-benzotriazole. Here are some notable examples:

Compound NameStructure/DescriptionUnique Features
1H-BenzotriazoleThe parent compound without substituents; used extensively as a ligandBasic structure for many derivatives
1-(Chloroacetyl)-1H-benzotriazoleContains a chloroacetyl group instead of chloropropionyl; used in similar reactionsSmaller acyl group may affect reactivity
1-(2-Chloroethyl)-1H-benzotriazoleSubstituted with a chloroethyl group; explored for different biological activitiesPotentially different pharmacological profiles
Benzotriazole derivativesVarious derivatives with different substituents; exhibit diverse chemical propertiesBroad range of applications from corrosion inhibition to drug development

These compounds highlight the versatility of benzotriazole derivatives while emphasizing the unique reactivity introduced by the chloropropionyl substituent in 1-(3-Chloropropionyl)-1H-benzotriazole .

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-(3-Chloropropionyl)-1H-benzotriazole

Dates

Modify: 2024-04-14

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